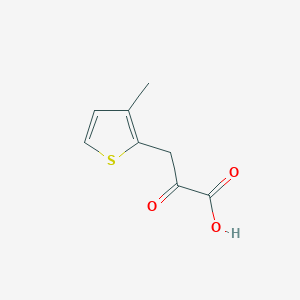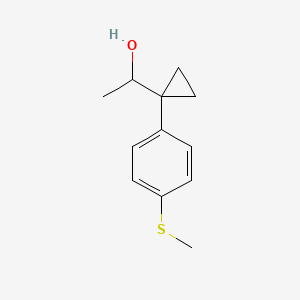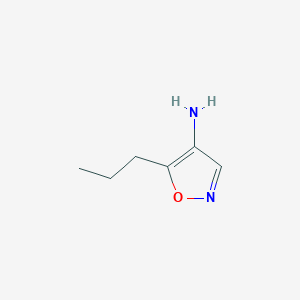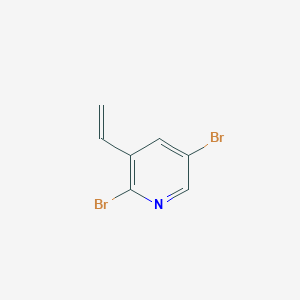
2,5-Dibromo-3-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3-vinylpyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at the 2 and 5 positions and a vinyl group at the 3 position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the use of bromine in acetic acid, which selectively brominates the 2 and 5 positions on the pyridine ring. Another approach involves the use of N-bromosuccinimide (NBS) in acetonitrile, which also yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For example, the bromination of 3-vinylpyridine using bromine in acetic acid can be conducted on a large scale, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromo-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The vinyl group can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, facilitated by palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include amines or thiols, with conditions such as heating in the presence of a base.
Coupling Reactions: Reagents include arylboronic acids, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the vinyl group with arylboronic acids.
Aplicaciones Científicas De Investigación
2,5-Dibromo-3-vinylpyridine has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and other materials with electronic and optoelectronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various biologically active molecules.
Organic Synthesis: It is a valuable building block in the construction of complex organic molecules through various coupling and substitution reactions.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-3-vinylpyridine in chemical reactions involves the activation of the bromine atoms and the vinyl group. In substitution reactions, the bromine atoms are activated by nucleophiles, leading to their replacement by other functional groups. In coupling reactions, the vinyl group undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the coupled product .
Comparación Con Compuestos Similares
2,5-Dibromo-3-methylpyridine: Similar in structure but with a methyl group instead of a vinyl group.
2,5-Dibromo-3-hexylthiophene: A thiophene derivative with similar bromination patterns.
Uniqueness: 2,5-Dibromo-3-vinylpyridine is unique due to the presence of the vinyl group, which allows for versatile coupling reactions and the formation of complex conjugated systems. This makes it particularly valuable in the synthesis of materials with specific electronic properties .
Propiedades
Fórmula molecular |
C7H5Br2N |
|---|---|
Peso molecular |
262.93 g/mol |
Nombre IUPAC |
2,5-dibromo-3-ethenylpyridine |
InChI |
InChI=1S/C7H5Br2N/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2 |
Clave InChI |
IPQHDFWYVTWMEZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(N=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


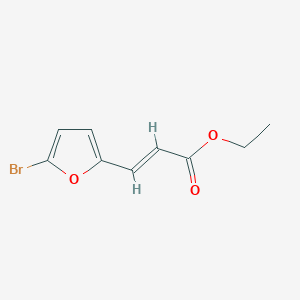
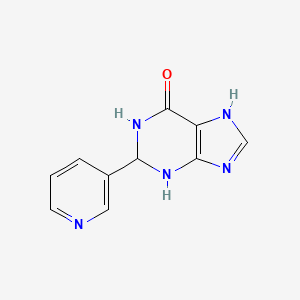
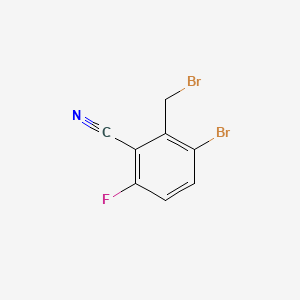

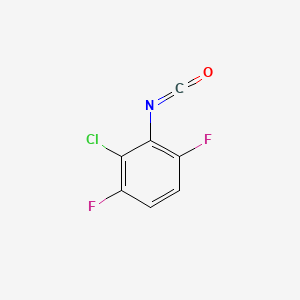


![rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol](/img/structure/B15323463.png)
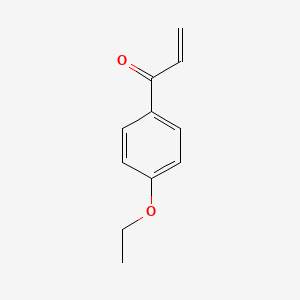
![3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15323474.png)
